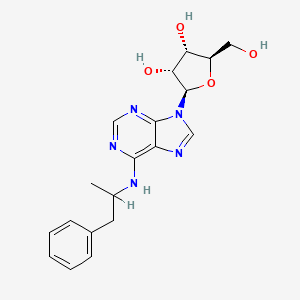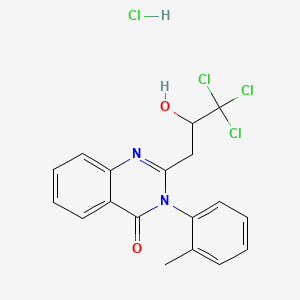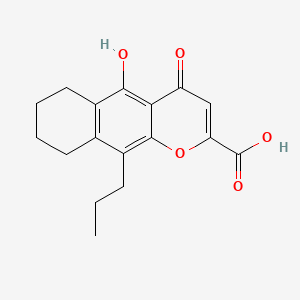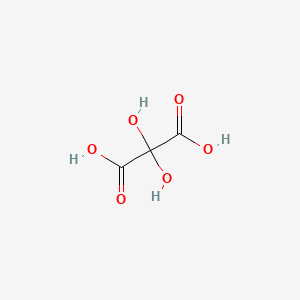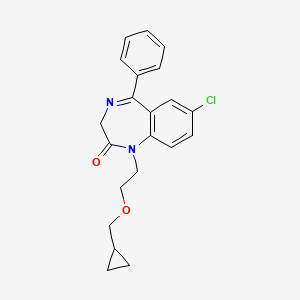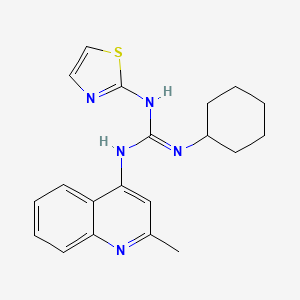![molecular formula C20H21ClN6O4S B1209959 1-(4-chlorophenyl)sulfonyl-N-[3-methoxy-4-(1-tetrazolyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1209959.png)
1-(4-chlorophenyl)sulfonyl-N-[3-methoxy-4-(1-tetrazolyl)phenyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)sulfonyl-N-[3-methoxy-4-(1-tetrazolyl)phenyl]-4-piperidinecarboxamide is a member of tetrazoles.
Scientific Research Applications
Novel Synthesis and Pharmaceutical Impurities of Proton Pump Inhibitors
The compound shares structural similarities with pharmaceutical agents like omeprazole, a proton pump inhibitor used for treating gastric issues. Research has explored novel synthesis methods and the analysis of pharmaceutical impurities in such drugs. These methods aim to improve the efficiency and yield of drug production while ensuring purity and efficacy. Such studies contribute to the development of better pharmaceuticals for managing conditions like peptic ulcers and gastroesophageal reflux disease (Saini et al., 2019).
Sulfonamides in Clinical Use and Patent Review
Sulfonamides, including the core structure of the compound in discussion, are crucial in various clinical applications, extending beyond their traditional role as antibacterials to include uses as diuretics, antiepileptics, and COX2 inhibitors. Recent patents and scientific literature review highlight ongoing research into novel sulfonamides for their potential as antitumor agents, antiglaucoma drugs, and in addressing other significant health concerns (Carta et al., 2012). These developments underscore the compound's relevance in creating new therapeutics targeting a wide range of diseases.
Environmental Impact and Remediation Techniques
Research has also focused on the environmental presence and impact of sulfonamides, including those structurally related to the compound of interest. Studies on contamination and removal techniques of such pollutants from water bodies are critical for environmental protection. Advanced removal technologies, such as adsorption and photocatalytic degradation, have been explored to address the persistence of these compounds in the environment, aiming for sustainable solutions to prevent ecological and human health impacts (Prasannamedha & Kumar, 2020).
properties
Product Name |
1-(4-chlorophenyl)sulfonyl-N-[3-methoxy-4-(1-tetrazolyl)phenyl]-4-piperidinecarboxamide |
|---|---|
Molecular Formula |
C20H21ClN6O4S |
Molecular Weight |
476.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H21ClN6O4S/c1-31-19-12-16(4-7-18(19)27-13-22-24-25-27)23-20(28)14-8-10-26(11-9-14)32(29,30)17-5-2-15(21)3-6-17/h2-7,12-14H,8-11H2,1H3,(H,23,28) |
InChI Key |
QDIPDVLYDAZMQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)N4C=NN=N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



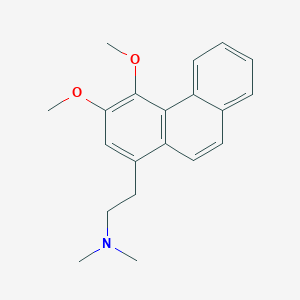
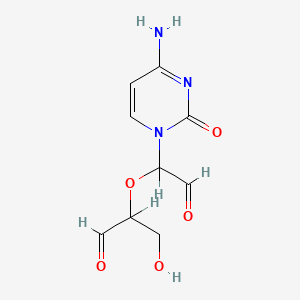
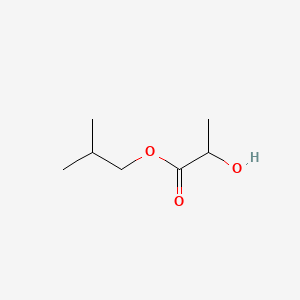
![5-[(6,7,8-Trimethoxyquinazolin-4-yl)amino]pentan-1-ol](/img/structure/B1209880.png)
![(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209883.png)
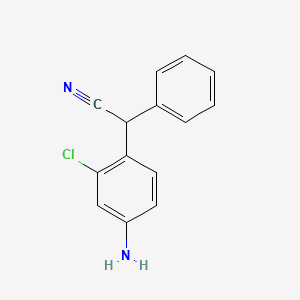
![2,7-Naphthalenedisulfonic acid, 4,4'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino]]bis[5-hydroxy-6-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:6)](/img/structure/B1209885.png)
